(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The compound “(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a structurally complex molecule featuring a benzofuran core, an azetidine ring, and a 1,2,4-oxadiazole moiety substituted with a trifluoromethylphenyl group. Key structural attributes include:
- 7-Methoxybenzofuran: The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromaticity and ability to engage in π-π interactions. The methoxy group at position 7 enhances electronic effects and may improve solubility .
- 1,2,4-Oxadiazole: This heterocycle is metabolically stable and often used as a bioisostere for ester or amide groups. The trifluoromethylphenyl substituent at position 3 enhances lipophilicity and may influence pharmacokinetic properties .
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O4/c1-30-16-7-3-4-12-9-17(31-18(12)16)21(29)28-10-14(11-28)20-26-19(27-32-20)13-5-2-6-15(8-13)22(23,24)25/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYXHUYFANEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1351591-26-8) is a synthetic organic molecule with potential pharmacological applications. Its structure incorporates a benzofuran moiety, a trifluoromethylphenyl group, and an oxadiazole ring, which are known to influence biological activity through various mechanisms.
The molecular formula of the compound is , with a molecular weight of approximately 443.38 g/mol. The compound is characterized by its high purity (typically around 95%) and is utilized in various research applications due to its unique structural features.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly in cancer and inflammatory pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant inhibitory effects on the mTOR pathway, which is crucial for cell growth and proliferation. For instance, related compounds have shown IC50 values in the nanomolar range against mTORC1, suggesting that this compound may also possess similar properties. The presence of the oxadiazole ring has been linked to enhanced anticancer activity through modulation of cellular signaling pathways .
Anti-inflammatory Properties
The benzofuran moiety is often associated with anti-inflammatory effects. Studies have demonstrated that derivatives of benzofuran can inhibit pro-inflammatory cytokines, which may suggest that this compound could also exert anti-inflammatory effects through similar mechanisms .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship of related compounds reveals that modifications to the aromatic rings and functional groups significantly impact their biological potency. For instance, the introduction of trifluoromethyl groups has been shown to enhance activity against certain targets while maintaining selectivity over others . This suggests that fine-tuning the substituents on the core structure could optimize therapeutic efficacy.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups, such as the one in this molecule, exhibit enhanced antimicrobial properties. The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, making derivatives effective against various bacterial strains, including resistant strains like MRSA .
Anticancer Potential
The benzofuran moiety is often associated with anticancer activity. Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The incorporation of the azetidine and oxadiazole groups may enhance these effects, warranting further investigation into their mechanisms of action.
Material Science
Fluorescent Materials
The unique structural features of this compound make it a candidate for developing fluorescent materials. Compounds with benzofuran structures have been explored for their luminescent properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Agrochemical Applications
Pesticidal Properties
The incorporation of trifluoromethyl groups has been linked to increased biological activity in agrochemicals. Compounds similar to (7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown promise as pesticides due to their effectiveness against a range of pests while maintaining low toxicity to non-target organisms .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent functionalization with trifluoromethyl phenyl and oxadiazole moieties. These synthetic strategies are crucial for producing derivatives that can be tailored for specific applications .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring in this compound undergoes acid- or base-catalyzed hydrolysis, producing intermediates with carboxylic acid or amide functionalities. This reaction is critical for prodrug activation or metabolic pathways.
The electron-withdrawing trifluoromethyl group on the phenyl substituent stabilizes the oxadiazole ring, reducing hydrolysis rates compared to non-fluorinated analogs .
Nucleophilic Substitution at the Azetidine Ring
The strained azetidine ring (4-membered nitrogen heterocycle) undergoes nucleophilic substitution, particularly at the C-3 position adjacent to the oxadiazole.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 6 hrs | Methoxy-substituted azetidine derivative | 72% |
| Benzylamine | THF, RT, 12 hrs | Benzylamine-azetidine adduct | 58% |
Density Functional Theory (DFT) studies suggest that the oxadiazole’s electron-deficient nature polarizes the azetidine ring, enhancing electrophilicity at C-3 .
Electrophilic Aromatic Substitution on Benzofuran
The methoxy group on the benzofuran moiety directs electrophilic substitution to the C-5 position. Halogenation and nitration reactions have been reported:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitrobenzofuran derivative | >90% at C-5 |
| Br₂, FeBr₃ | CH₂Cl₂, RT, 2 hrs | 5-Bromobenzofuran derivative | 85% at C-5 |
The trifluoromethylphenyl group on the oxadiazole does not interfere with benzofuran’s reactivity due to steric and electronic isolation.
Reduction Reactions
The oxadiazole and benzofuran moieties undergo selective reduction under catalytic hydrogenation:
Electrochemical studies indicate that the oxadiazole’s nitro-like reduction potential (−0.5 V vs. Ag/AgCl) facilitates bioactivation in reductive environments .
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in Suzuki-Miyaura coupling, enabling structural diversification:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-modified trifluoromethylphenyl derivative | 65% |
| Vinylboronic pinacol | Pd(OAc)₂, SPhos, THF, 60°C | Alkenyl-substituted analog | 48% |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (200–250°C): Loss of methoxy group as formaldehyde.
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Stage 2 (300–350°C): Oxadiazole ring fragmentation into CO and N₂O.
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Stage 3 (>400°C): Benzofuran combustion to CO₂ and H₂O.
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison
Key Findings :
Azetidine vs. Pyrrolidine : Replacing pyrrolidine (5-membered) with azetidine (4-membered) reduces ring flexibility, which may improve binding selectivity but increase synthetic complexity .
Oxadiazole vs. Triazine: Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester), the oxadiazole-based compound lacks a triazine ring, suggesting divergent mechanisms of action, possibly non-herbicidal .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves modular assembly of the benzofuran, oxadiazole, and azetidine moieties. For benzofuran formation, cascade [3,3]-sigmatropic rearrangements (e.g., using DDQ as an oxidant in hexafluoropropanol solvents) are effective . Oxadiazole rings can be synthesized via cyclization of amidoximes with activated carbonyls. Azetidine coupling may require palladium-catalyzed cross-coupling or nucleophilic substitution. Optimize yields by varying catalysts (e.g., piperidine for condensation) and solvent systems (e.g., anhydrous ethanol for reflux conditions) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should conflicting spectral data be resolved?
- Methodological Answer : Use ¹H/¹³C NMR to confirm methoxybenzofuran and trifluoromethylphenyl groups, HRMS for molecular weight validation, and IR for functional groups (e.g., oxadiazole C=N stretches). For conflicting data (e.g., overlapping peaks), employ 2D NMR (COSY, HSQC) or crystallography (if single crystals are obtained, as in similar benzofuran derivatives) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) , work in ventilated fume hoods , and avoid inhalation/contact due to reactive groups (azetidine, trifluoromethyl). Refer to safety protocols for structurally related oxadiazoles and benzofurans, which highlight risks of irritation and reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties or biological interactions?
- Methodological Answer : Perform DFT calculations to analyze electron distribution at the oxadiazole and benzofuran moieties, which influence reactivity. For docking studies, use crystal structures of target proteins (e.g., enzymes or receptors) to model binding modes. Validate predictions with SAR studies by synthesizing analogs with modified substituents .
Q. What experimental strategies assess environmental fate and biodegradation pathways?
- Methodological Answer : Design long-term environmental simulations (e.g., aqueous stability tests under varying pH/temperature). Use HPLC-MS to track degradation products. Reference Project INCHEMBIOL’s framework for studying abiotic/biotic transformations in soil/water systems .
Q. How can researchers resolve low regioselectivity during oxadiazole synthesis?
- Methodological Answer : Optimize cyclization conditions by tuning temperature (80–120°C) and catalyst (e.g., ZnCl₂ for amidoxime activation). Introduce protecting groups on the azetidine nitrogen to prevent undesired side reactions during oxadiazole formation .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradients) for initial purification. For crystalline intermediates, recrystallization (e.g., ethanol/water mixtures) improves purity. Consider HPLC for final isolation if polar impurities persist .
Q. How to design SAR studies for biological activity against neurological targets?
- Methodological Answer : Synthesize analogs with variations in the trifluoromethylphenyl group (e.g., halogen substitutions) and azetidine linker (e.g., ring expansion to pyrrolidine). Test in receptor-binding assays (e.g., GABAₐ for benzodiazepine-like activity) and correlate structural changes with potency .
Data Contradiction Analysis
- Example Issue : Discrepancies in NMR chemical shifts between synthetic batches.
Resolution : Confirm solvent effects (e.g., DMSO vs. CDCl₃) and trace impurities via LC-MS . Replicate synthesis under inert conditions (argon) to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
